Ro 04-5595 hydrochloride
Description
Role of NMDA Receptors in Central Nervous System Physiology
N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors located in the neuronal cell membranes of the central nervous system. wikipedia.org These receptors play a pivotal role in mediating excitatory synaptic transmission and are fundamental to processes of synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgfrontiersin.org
Structurally, NMDA receptors are complex heterotetramers composed of two obligatory GluN1 subunits and two variable GluN2 subunits. wikipedia.orgfrontiersin.org A unique characteristic of the NMDA receptor is its function as a "coincidence detector." For the ion channel to open, it requires the simultaneous binding of two agonist molecules, glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the depolarization of the postsynaptic membrane. wikipedia.org This depolarization is necessary to remove a magnesium ion (Mg²⁺) that blocks the channel at resting membrane potentials. Once activated, the channel allows the influx of positively charged ions, most notably Calcium (Ca²⁺), along with Sodium (Na⁺) and Potassium (K⁺), into the neuron. wikipedia.org The influx of Ca²⁺ is a crucial event that triggers a cascade of intracellular signaling pathways responsible for modulating synaptic strength.
Significance of GluN2B Subunits in NMDA Receptor Function and Pathophysiology
The identity of the GluN2 subunit within the NMDA receptor complex dictates many of its biophysical and pharmacological properties. nih.gov There are four main types of GluN2 subunits (A-D), and their expression varies with developmental stage and brain region. frontiersin.org The GluN2B subunit is particularly significant and is predominantly expressed during early brain development and in extrasynaptic locations in the mature brain. wikipedia.orgfrontiersin.orgfrontiersin.org
The GluN2B subunit is fundamentally involved in the core functions of the NMDA receptor, contributing to the formation of the glutamate binding site and the control of the magnesium block. wikipedia.org Receptors containing the GluN2B subunit are critical for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are essential for learning and memory. frontiersin.orgnih.gov Due to its crucial role, the complete absence of the GluN2B subunit is neonatally lethal in mice, underscoring its importance in development. wikipedia.orgfrontiersin.org
Dysregulation of GluN2B-containing NMDA receptors has been implicated in a range of neurological and psychiatric disorders. frontiersin.org Overactivation of these receptors can lead to excitotoxicity, a process of neuronal damage and death caused by excessive stimulation by glutamate, which is a key factor in conditions like stroke and traumatic brain injury. acs.org
Historical Context of GluN2B Selective Antagonists in Neuropharmacology
The distinct properties conferred by the GluN2B subunit have made it an attractive target for therapeutic intervention. The development of antagonists that selectively block GluN2B-containing NMDA receptors has been a significant focus in neuropharmacology. The first such compound to be discovered was Ifenprodil (B1662929), which demonstrated a significantly higher affinity for GluN1/GluN2B receptors compared to other NMDA receptor subtypes. mdpi.com
Following the discovery of Ifenprodil, a number of other potent and selective GluN2B antagonists have been developed for research and potential therapeutic use. Notable examples include Ro 25-6981 and Traxoprodil (also known as CP-101,606). mdpi.comnih.gov These compounds have been instrumental in elucidating the specific roles of GluN2B-containing receptors in various physiological and pathological processes. Research into these antagonists has explored their potential in treating conditions such as neuropathic pain and depression. nih.gov The ongoing search for novel GluN2B antagonists with improved potency, selectivity, and safety profiles remains an active area of research. acs.org
Overview of Ro 04-5595 Hydrochloride as a Research Tool
This compound is a chemical compound identified as a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit. medchemexpress.comtocris.com It is a valuable tool in neuroscience research, used to investigate the specific functions of this receptor subtype.
Pharmacological Profile of this compound
| Property | Value | Source |
|---|---|---|
| Target | GluN2B-containing NMDA receptors | tocris.com |
| Action | Selective Antagonist | medchemexpress.comtocris.com |
| Binding Affinity (Ki) | 31 nM | medchemexpress.comtocris.commedchemexpress.com |
| EC₅₀ | 186 ± 32 nmol/L | medkoo.com |
Research studies have utilized Ro 04-5595 to explore the involvement of GluN2B receptors in various neurological phenomena. For instance, it has been used to demonstrate that blocking GluN2B-containing receptors can inhibit the locomotor stimulation induced by methamphetamine in mice. nih.gov Autoradiography studies using a radiolabeled form of the compound have confirmed that it binds strongly in brain regions known to be rich in GluN2B receptors, such as the cortex and hippocampus, and has low binding in areas with low GluN2B concentration like the cerebellum. medkoo.comacs.org Interestingly, it is suggested that Ro 04-5595 binds to a site distinct from that of Ifenprodil, known as the EVT-101 binding site. medkoo.com
Chemical and Physical Properties of this compound
| Property | Detail | Source |
|---|---|---|
| Chemical Name | 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride | tocris.commedkoo.com |
| Molecular Formula | C₁₉H₂₂ClNO₂ · HCl | medkoo.com |
| Molecular Weight | 368.30 g/mol | medkoo.com |
| CAS Number | 64047-73-0 | tocris.commedkoo.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-73-0 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interaction Dynamics of Ro 04 5595 Hydrochloride
Binding Affinity and Selectivity for GluN2B-Containing NMDA Receptors
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific subtype of the GluN2 subunit (A, B, C, or D) dictates the pharmacological and biophysical properties of the receptor complex. Ro 04-5595 hydrochloride has been identified as a selective antagonist for NMDA receptors that incorporate the GluN2B subunit.
Quantitative Receptor Binding Studies
Quantitative studies have consistently demonstrated the high affinity of this compound for GluN2B-containing NMDA receptors. The inhibition constant (Ki) for this compound at the GluN2B subunit has been reported to be 31 nM. medkoo.commedchemexpress.com In studies utilizing primary cultures of chicken embryo forebrain, which express native GluN2B-containing NMDA receptors, Ro 04-5595 exhibited a half-maximal effective concentration (EC50) of 186 ± 32 nmol/L for inhibiting calcium influx. medkoo.comnih.gov Furthermore, a radiolabeled version of the compound, [11C]Ro 04-5595, demonstrated a Ki of 2 nM in competitive binding studies against [3H]ifenprodil in rat brain slices. mdpi.com
Table 1: Quantitative Binding Data for this compound
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| Ki | 31 nM | - | medkoo.commedchemexpress.com |
| EC50 | 186 ± 32 nmol/L | Chicken Embryo Forebrain | medkoo.comnih.gov |
| Ki ([11C]Ro 04-5595) | 2 nM | Rat Brain Slices | mdpi.com |
Subunit Selectivity Profiles
The pharmacological significance of this compound lies in its selectivity for the GluN2B subunit over other GluN2 subunits. Autoradiographic studies using a tritiated form of Ro 04-5595, [3H]Ro 04-5595, have shown strong binding in brain regions known to be rich in GluN2B receptors, such as the hippocampus and cortex. acs.org Conversely, there is notably low binding in the cerebellum, a region where the concentration of GluN2B subunits is low. medkoo.comacs.org This distribution pattern aligns well with the known expression of GluN2B transcripts and provides strong evidence for its subunit selectivity. nih.gov While direct quantitative comparisons of binding affinity to GluN2A, GluN2C, and GluN2D subunits are not extensively detailed in the available literature, the existing data strongly supports the characterization of Ro 04-5595 as a GluN2B-selective antagonist.
Allosteric Modulation and Orthosteric Site Interactions
This compound functions as an allosteric modulator, meaning it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, glutamate (B1630785), binds.
Analysis of Binding Site Topography
Detailed molecular modeling and in silico docking studies have provided significant insights into the binding site of Ro 04-5595. It is predicted to bind within the amino-terminal domain (ATD) of the GluN2B subunit, at the interface with the GluN1 subunit. nih.gov Specifically, research indicates that Ro 04-5595 occupies the EVT-101 binding site, a pocket that is distinct from, but overlaps with, the binding site of another well-known GluN2B antagonist, ifenprodil (B1662929). medkoo.comnih.govhodoodo.com The EVT-101 binding pocket appears to be capable of accommodating a more diverse range of ligand structures compared to the ifenprodil site. nih.gov
In silico alanine (B10760859) mutation scanning has identified several key amino acid residues within the GluN2B subunit that are predicted to interact with Ro 04-5595. These include a stable interaction with GluN2BPhe114 and interactions with Asp113, Asp136, and Pro177. nih.gov The compound is also predicted to have weaker interactions, primarily through water bridges, with GluN2BLys137 and GluN2BAsp138. nih.gov
Comparative Binding Profiles with Reference Compounds
Competitive binding assays have been instrumental in defining the pharmacological profile of this compound relative to other NMDA receptor modulators. In these studies, the specific binding of the radioligand [3H]Ro 25-6981 is inhibited by a range of compounds, establishing a rank order of affinity. The established order is Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil (B1671174) > haloperidol (B65202) > spermine (B22157) > spermidine (B129725) > MgCl2 > CaCl2. medkoo.comnih.gov This places this compound's affinity as comparable to that of ifenprodil at the GluN2B subunit.
Table 2: Comparative Affinity Ranking at the GluN2B Subunit
| Rank | Compound |
|---|---|
| 1 | Ro 25-6981 |
| 2 | CP-101,606 |
| 3 | Ro 04-5595 = Ifenprodil |
| 4 | Eliprodil |
| 5 | Haloperidol |
| 6 | Spermine |
| 7 | Spermidine |
| 8 | MgCl2 |
| 9 | CaCl2 |
Source: medkoo.comnih.gov
Mechanisms of Antagonism at the GluN2B Subunit
The antagonistic action of this compound at GluN2B-containing NMDA receptors is a consequence of its allosteric binding. By binding to the EVT-101 site within the amino-terminal domain, Ro 04-5595 induces a conformational change in the receptor protein. researchgate.net This conformational shift is transmitted to the ion channel pore, stabilizing a non-conducting or closed state of the channel. patsnap.com This mechanism of action is non-competitive, meaning that Ro 04-5595 does not directly compete with glutamate for its binding site. Instead, it reduces the efficacy of glutamate in opening the ion channel, thereby inhibiting the influx of calcium ions (Ca2+) that is the hallmark of NMDA receptor activation. nih.gov This allosteric inhibition effectively dampens the excitatory signal mediated by GluN2B-containing NMDA receptors.
Preclinical Neuropharmacological Investigations of Ro 04 5595 Hydrochloride
Modulation of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The NMDA receptor, particularly the GluN2B subunit, is integral to these processes.
Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity. Research indicates that Ro 04-5595 hydrochloride can significantly modulate both phenomena. In studies of the lateral amygdala in adult mice, the application of this compound led to a reduction in the magnitude of LTP. essentialtremor.org Conversely, the compound was found to abolish LTD, highlighting the critical role of GluN2B-containing NMDA receptors in this form of synaptic weakening. essentialtremor.org
| Parameter | Condition | Effect of this compound | Reference |
| Long-Term Potentiation (LTP) | Lateral Amygdala (mice) | Reduction in potentiation | essentialtremor.org |
| Long-Term Depression (LTD) | Lateral Amygdala (mice) | Abolished | essentialtremor.org |
The role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Huntington's disease has made GluN2B antagonists like Ro 04-5595 a subject of interest. In the context of addiction, which serves as a model for synaptic maladaptation, Ro 04-5595 has been shown to have significant effects. In rats self-administering cocaine, blockade of GluN2B-containing NMDA receptors with Ro 04-5595 rescued LTD in the bed nucleus of the stria terminalis, a brain region implicated in drug-seeking behavior. nih.gov This suggests that the compound can reverse some of the pathological synaptic changes induced by chronic drug use. While direct preclinical studies of Ro 04-5595 in Alzheimer's or Huntington's disease models are not extensively documented in the available literature, the known alterations in glutamatergic signaling and synaptic plasticity in these conditions provide a strong rationale for investigating the therapeutic potential of GluN2B-selective antagonists. nih.govvaincrealzheimer.orgnih.gov
Behavioral and Neurochemical Correlates
The modulation of synaptic plasticity by this compound is accompanied by distinct behavioral and neurochemical changes.
Ro 04-5595 has been demonstrated to interact with brain circuits involved in reward and associative learning. In a preclinical model of opiate reward, direct administration of Ro 04-5595 into the prelimbic cortex potentiated the rewarding effects of a sub-threshold dose of morphine. oup.com This indicates that blockade of GluN2B receptors in this brain region can enhance associative learning related to drug rewards. This is particularly relevant in the context of addiction, where associative learning processes are thought to be pathologically enhanced. nih.govnih.gov
| Behavioral Paradigm | Brain Region | Effect of this compound | Reference |
| Morphine Conditioned Place Preference | Prelimbic Cortex | Potentiation of associative reward learning | oup.com |
The behavioral effects of this compound are underpinned by specific neurochemical changes. In cocaine self-administering rats, treatment with Ro 04-5595 led to a significant reduction in the ratio of AMPA to NMDA receptor-mediated currents in the bed nucleus of the stria terminalis. nih.gov Furthermore, in control animals, Ro 04-5595 reduced the amplitude of NMDA-evoked postsynaptic currents, an effect that was absent in cocaine-experienced rats, suggesting a cocaine-induced shift in the subunit composition of NMDA receptors. nih.gov
| Neurochemical Parameter | Animal Model | Brain Region | Effect of this compound | Reference |
| AMPA/NMDA Ratio | Cocaine Self-Administration (Rats) | Bed Nucleus of the Stria Terminalis | Reduction | nih.gov |
| NMDA-EPSC Amplitude | Control (Rats) | Oval Bed Nucleus of the Stria Terminals | Reduction (-21.4 ± 1.9%) | nih.gov |
| NMDA-EPSC Amplitude | Cocaine Self-Administration (Rats) | Oval Bed Nucleus of the Stria Terminals | No significant effect (-0.21 ± 3.3%) | nih.gov |
Regional Specificity of this compound Action in Brain
The therapeutic and pharmacological effects of this compound are intrinsically linked to its interaction with specific subunits of the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B (formerly known as NR2B) subunit. The regional distribution of these subunits within the brain dictates the areas most affected by the compound.
Distribution in NR2B Receptor-Rich Brain Regions
Autoradiographic studies utilizing a tritiated form of Ro 04-5595 ([³H]Ro 04-5595) have provided detailed insights into its binding patterns within the rodent brain. These studies reveal a strong correlation between the density of Ro 04-5595 binding sites and the known distribution of NR2B receptor subunits. medkoo.comacs.orgnih.gov
High-resolution autoradiography demonstrates pronounced binding of [³H]Ro 04-5595 in brain regions recognized for their high concentration of NR2B receptors. medkoo.comacs.orgnih.gov These areas include:
Cerebral Cortex: Various layers of the cerebral cortex show a high density of binding sites. nih.gov
Hippocampus and Dentate Gyrus: These structures, crucial for learning and memory, exhibit significant binding. acs.orgnih.gov
Caudate Putamen (Striatum): This region of the basal ganglia is also enriched with Ro 04-5595 binding sites. acs.orgnih.gov
Tuberculum Olfactorium: A high density of binding sites is also observed in this part of the olfactory cortex. nih.gov
Medium densities of binding sites have been identified in the globus pallidus and thalamus. nih.gov This distribution pattern aligns well with the localization of NR2B subunit transcripts as revealed by in situ hybridization histochemistry, confirming the compound's selectivity for NR2B-containing NMDA receptors. nih.gov The selective binding of Ro 04-5595 to these specific regions underscores its potential to modulate neuronal activities that are heavily dependent on NR2B-mediated neurotransmission.
Characterization of Cerebellar Binding
In stark contrast to the high-density binding observed in the forebrain and other specific regions, the cerebellum shows markedly low binding of Ro 04-5595. medkoo.comacs.orgnih.govmedchemexpress.com This finding is consistent with the well-established low concentration of NR2B subunits in the cerebellum of the adult brain. medkoo.comacs.orgnih.govnih.gov The adult cerebellum is predominantly enriched with NR2C subunits. nih.gov
The low cerebellar binding of Ro 04-5595 is a key characteristic that distinguishes it and other NR2B-selective antagonists. This regional specificity is important for its pharmacological profile. Autoradiographic studies consistently demonstrate this low binding, reinforcing the compound's selectivity. acs.orgnih.gov For instance, when studying the displacement of other radioligands that bind to NR2B sites, Ro 04-5595 shows effective displacement in NR2B-rich areas like the hippocampus but not in the cerebellum. acs.org This differential binding provides a clear in vitro and in vivo marker for the selective action of Ro 04-5595 on NR2B-containing NMDA receptors.
The binding affinity of various compounds at the NR2B receptor has been characterized, further illustrating the specificity of Ro 04-5595. The rank order of affinities for inhibiting the binding of a specific NR2B antagonist is presented in the table below.
| Compound | Rank Order of Affinity |
| Ro 25-6981 | > |
| CP-101,606 | > |
| Ro 04-5595 | = |
| Ifenprodil (B1662929) | >> |
| Eliprodil (B1671174) | > |
| Haloperidol (B65202) | > |
| Spermine (B22157) | > |
| Spermidine (B129725) | > |
| MgCl₂ | > |
| CaCl₂ | |
| Data from in vitro binding studies on rat brain membranes. medkoo.comnih.gov |
Therapeutic Implications and Disease Model Applications
Neurodegenerative Disorders
The dysfunction of NMDA receptors, particularly those containing the GluN2B subunit, has been implicated in the pathophysiology of several neurodegenerative diseases. This has led to research into the potential of GluN2B antagonists like Ro 04-5595 hydrochloride in models of these conditions.
Potential in Alzheimer's Disease Research
While direct experimental studies on this compound in animal models of Alzheimer's disease are not extensively documented in publicly available research, its potential has been highlighted through computational and in vitro studies. A network-based drug repurposing study identified Ro 04-5595 as a potential candidate for Alzheimer's therapy, suggesting a possible role in modulating disease-related pathways through its interaction with the GRIN1 gene, which codes for the NMDA receptor subunit NR1. nih.gov
Further preliminary in vitro research has explored the effects of Ro 04-5595 on the activity of the beta-secretase 1 (BACE1) enzyme, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. acs.org The rationale for this line of inquiry is that modulating NMDA receptor activity might influence the processing of amyloid precursor protein. However, detailed findings from these BACE1 inhibitor assays are not widely available. The potential therapeutic value of GluN2B antagonists in Alzheimer's disease is also supported by the fact that memantine, a non-competitive NMDA receptor antagonist, is an approved treatment that helps to regulate glutamate (B1630785) signaling and reduce excitotoxicity. nih.gov
Table 1: this compound in Alzheimer's Disease Research Context
| Research Approach | Focus of Study | Key Findings/Implications |
|---|---|---|
| Computational Drug Repurposing | Identification of potential therapeutic candidates for Alzheimer's Disease. | Ro 04-5595 was identified as a candidate, suggesting a possible role in modulating disease pathways. nih.gov |
| In Vitro BACE1 Assay | Investigation of the compound's effect on the BACE1 enzyme, which is crucial for amyloid-beta production. | Explored as a potential mechanism of action, though specific inhibitory effects are not detailed. acs.org |
Relevance to Huntington's Disease Pathophysiology
Direct research specifically investigating this compound in models of Huntington's disease is limited. However, the pathophysiology of Huntington's disease involves excitotoxicity mediated by NMDA receptors, making GluN2B antagonists a subject of interest. frontiersin.org Studies have shown that extrasynaptic GluN2B-containing NMDA receptors are implicated in the neuronal death pathways characteristic of Huntington's disease. frontiersin.org Therefore, selective antagonists for this receptor subtype are considered a potential therapeutic avenue. frontiersin.org Research on other GluN2B antagonists has demonstrated the potential to mitigate the enhanced sensitivity to NMDA receptor activation observed in mouse models of Huntington's disease. semanticscholar.org This suggests that a compound like this compound could be relevant for studying mechanisms to counteract the striatal neuron degeneration seen in this disease.
Contributions to Parkinson's Disease Research
There is a notable lack of specific studies on the application of this compound in preclinical models of Parkinson's disease. The primary pathology of Parkinson's disease involves the loss of dopaminergic neurons, and research into neuroprotective strategies is ongoing. nih.gov While the role of NMDA receptor antagonists has been explored in the context of Parkinson's, the specific contribution of this compound to this area of research is not well-documented.
Psychiatric and Neurological Conditions
The role of this compound has been more directly investigated in models of substance use disorders, and its mechanism of action is highly relevant to theories surrounding schizophrenia.
Role in Substance Use Disorder Models
This compound has been utilized in preclinical models to investigate the neurobiological underpinnings of substance use disorders. Research has shown its effects in animal models of cocaine and methamphetamine addiction.
In a study involving rats self-administering cocaine, treatment with this compound was found to rescue bidirectional synaptic plasticity in the bed nucleus of the stria terminalis, a brain region implicated in drug-seeking behavior. frontiersin.org Specifically, a six-day regimen of this compound (10 mg/kg, i.p.) reduced the AMPA to NMDA receptor current ratio in these rats. medchemexpress.com
Furthermore, in models of methamphetamine use, this compound has been shown to inhibit methamphetamine-induced locomotor stimulation in mice in a dose-dependent manner. medchemexpress.com This suggests an interference with the rewarding and stimulant effects of the drug.
Table 2: Effects of this compound in Substance Use Disorder Models
| Animal Model | Substance | Key Finding |
|---|---|---|
| Cocaine self-administering rats | Cocaine | Rescued bidirectional synaptic plasticity in the bed nucleus of the stria terminalis. frontiersin.org Reduced the AMPA to NMDA ratio. medchemexpress.com |
| Methamphetamine-treated mice | Methamphetamine | Dose-dependently decreased methamphetamine-induced locomotor activity. medchemexpress.com |
Considerations in Schizophrenia Research
The NMDA receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia, suggesting that reduced NMDA receptor activity contributes to the symptoms of the disorder. frontiersin.orgnih.gov This hypothesis is supported by observations that NMDA receptor antagonists can induce schizophrenia-like symptoms in healthy individuals. uow.edu.au
Given that this compound is a selective antagonist for the GluN2B subunit, it is a relevant tool for exploring the specific role of this subunit in the context of NMDA receptor hypofunction. medchemexpress.comacs.org While direct preclinical studies using this compound in animal models of schizophrenia are not prominent in the available literature, its ability to selectively block GluN2B-containing receptors makes it a valuable compound for dissecting the contributions of different NMDA receptor subtypes to the neurobiological changes associated with schizophrenia. acs.org
Investigational Utility in Pain Conditions
The role of the GluN2B subunit in the central sensitization of pain has made it a target for novel analgesics. While direct and extensive preclinical data on this compound in various pain models is not widely published, its mechanism of action as a GluN2B antagonist suggests its potential utility. A structural analog of this compound, Versidyne, was previously indicated for postoperative pain, sharing a similar analgesic efficacy to codeine, which lends support to the potential anti-nociceptive properties of this class of compounds .
One study has explored the effects of this compound in a fibromyalgia-like mouse model induced by intermittent cold stress. This model is characterized by generalized hyperalgesia, a key feature of fibromyalgia. While the detailed quantitative data from this specific study is not publicly available, the investigation into a GluN2B antagonist like this compound in a model of nociplastic pain highlights the scientific interest in this compound for pain conditions that are not well-addressed by traditional analgesics.
Preclinical Investigational Data for this compound in a Pain Model
| Pain Model | Species | Key Finding |
|---|---|---|
| Fibromyalgia-like intermittent cold stress model | Mouse | Investigated for its potential to reverse generalized hyperalgesia. |
Further research is necessary to fully elucidate the analgesic profile of this compound and to determine its efficacy in various pain states, including neuropathic and inflammatory pain models.
Relevance to Excitotoxicity in Acute Brain Injury Models
Excitotoxicity, a pathological process involving the excessive activation of glutamate receptors leading to neuronal damage and death, is a key mechanism in the secondary injury cascade following acute brain injuries such as ischemic stroke and traumatic brain injury (TBI). The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is a critical step in this process. Consequently, selective GluN2B antagonists like this compound are considered promising neuroprotective agents.
Traumatic Brain Injury Models: The controlled cortical impact (CCI) model is a standardized method for inducing a focal TBI in rodents, allowing for the study of injury mechanisms and the evaluation of potential therapies. This model produces many of the histopathological and functional changes seen in human TBI, including cortical contusion, neuronal loss, and subsequent motor and cognitive deficits. Neurological outcome in these models is often assessed using scales such as the Neurological Outcome Scale for Traumatic Brain Injury (NOS-TBI) or the Glasgow Coma Scale (GCS), which has been adapted for animals. Although direct experimental results for this compound in the CCI model are not detailed in the available literature, its mechanism of action aligns with the therapeutic goal of mitigating the excitotoxic component of secondary brain injury.
Potential Application of this compound in Acute Brain Injury Models
| Injury Model | Species | Potential Outcome Measures for Efficacy |
|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Rat/Mouse | Reduction in infarct volume, improvement in neurological deficit scores. |
| Controlled Cortical Impact (CCI) | Rat/Mouse | Improvement in Neurological Outcome Scale for TBI (NOS-TBI) scores, reduction in lesion volume. |
The investigation of this compound in these well-established models of acute brain injury is a logical step to translate the understanding of its mechanism into potential therapeutic applications for these devastating conditions.
Radioligand Development and Positron Emission Tomography Pet Imaging of Ro 04 5595 Hydrochloride
Design and Synthesis of Radiolabeled Ro 04-5595 Hydrochloride
The development of a suitable radiotracer for PET imaging requires careful consideration of the chemical structure to allow for the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (11C), without compromising the compound's affinity and selectivity for its target.
The synthesis of [11C]this compound involves the use of a precursor molecule, N-desmethyl-Ro-04-5595, which is 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline. mdpi.comnih.govresearchgate.net The radiolabeling is achieved through an N-methylation reaction. mdpi.comnih.gov
The specific radiochemical procedure employed is the captive solvent method. mdpi.comnih.govresearchgate.net In this technique, the precursor is trapped, and the radioalkylation is performed by passing [11C]iodomethane ([11C]CH3I) through the system. researchgate.netacs.org This reaction is carried out in N,N-dimethylformamide (DMF) at a temperature of 40°C for 1 minute. mdpi.comnih.gov
For autoradiography studies, a tritium (B154650) (3H)-labeled version of Ro 04-5595 was also synthesized. acs.org [3H]Ro 04-5595 was prepared via catalytic tritiation using 3H2 gas and Crabtree's catalyst. acs.org
The radiosynthesis of [11C]Ro 04-5595 resulted in a radiochemical yield of 13 ± 3%. mdpi.comnih.govresearchgate.net The final product exhibited a high radiochemical purity of 99% and a molar activity ranging from 12 to 43 MBq/nmol. mdpi.comnih.govresearchgate.net For the tritiated ligand, [3H]Ro 04-5595, a molar activity of 1.04 GBq/μmol was achieved with a radiochemical purity of 99%. acs.org
| Radiosynthesis Parameter | [11C]Ro 04-5595 |
| Radiochemical Yield | 13 ± 3% |
| Radiochemical Purity | 99% |
| Molar Activity | 12–43 MBq/nmol |
In Vivo PET Imaging Studies in Preclinical Models
Preclinical PET imaging studies are essential to evaluate the potential of a new radiotracer for in vivo applications. biospective.comnih.govcriver.com These studies provide crucial information on the tracer's ability to cross the blood-brain barrier, its distribution in the brain, and its kinetic properties. ncc.go.jp
In vivo PET studies with [11C]Ro 04-5595 were conducted in rats. nih.govacs.org The radiotracer demonstrated a good pharmacokinetic profile with rapid uptake into the brain. nih.govacs.org The peak radioactivity concentration in the brain reached 0.7% of the injected dose per milliliter (% ID/mL) approximately 5 minutes after injection. nih.govacs.org Following the peak uptake, the tracer showed a rapid washout over the subsequent 65 to 90 minutes of the scan. nih.govacs.org In brain regions rich in NR2B subunits, half-maximal concentration was reached 30 minutes post-injection. acs.org
| PET Imaging Parameter | Value |
| Peak Brain Uptake | 0.7% ID/mL |
| Time to Peak Uptake | ~5 minutes |
| Washout Duration | 65-90 minutes |
The regional distribution of [11C]Ro 04-5595 in the rat brain was found to be consistent with the known expression patterns of the NR2B subunit. nih.gov The highest uptake of the radiotracer was observed in the hippocampus, an area known to have a high density of NR2B receptors. nih.govacs.org Following the hippocampus, high uptake was also seen in the cortex, caudate putamen, and thalamus. nih.govacs.org Conversely, the lowest binding was observed in the cerebellum, a region with a low concentration of NR2B subunits. nih.govacs.org This differential uptake provides strong evidence for the specific binding of [11C]Ro 04-5595 to NR2B-containing NMDA receptors in vivo.
Autoradiographic Validation Studies
To further validate the in vivo PET findings and to examine the binding at a higher resolution, in vitro autoradiography studies were performed using [3H]Ro 04-5595 on rodent brain sections. nih.govacs.org
The autoradiographic images demonstrated strong binding of [3H]Ro 04-5595 in NR2B receptor-rich regions, which mirrored the results obtained from the PET scans. nih.govacs.org The binding pattern of [3H]Ro 04-5595 corresponded well with the distribution of NR2B mRNA and was consistent with the distribution reported for other NR2B-selective radioligands like [3H]Ro 25-6981. nih.govacs.orgnih.gov High retention of the radioligand was observed in the cortex and hippocampus, with lesser binding in the striatum and thalamus. acs.org Importantly, low binding was seen in the cerebellum. nih.gov
Structure Activity Relationships Sar and Analogue Design of Ro 04 5595 Hydrochloride Derivatives
Structural Modifications and Impact on GluN2B Receptor Affinity and Selectivity
Ro 04-5595, with its 1-(4-chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol core structure, has served as a template for the design of novel analogues. Research has focused on systematic modifications of different parts of the molecule to probe their influence on GluN2B binding.
A notable study by Jakobsson et al. (2019) involved the design and synthesis of a library of Ro 04-5595 derivatives to investigate the influence of various structural changes on receptor interaction. The primary method of evaluation was the displacement of the radioligand [³H]ifenprodil from rat brain sections, providing a measure of the compounds' affinity for the GluN2B receptor. acs.org
Key modifications and their observed effects include:
Substitution on the Phenethyl Moiety: The 4-chloro substituent on the phenethyl ring was identified as a site for modification. Analogues where the chlorine atom was replaced with a fluorine or a trifluoromethyl group were synthesized. These substitutions were found to yield potent inhibitors of [³H]ifenprodil binding. However, these novel fluorinated analogues did not demonstrate superiority to the parent compound, Ro 04-5595. acs.org Furthermore, some of these modified compounds showed displacement of [³H]ifenprodil in the cerebellum, a region with low NR2B receptor density, suggesting potential off-target binding. acs.org In contrast, Ro 04-5595 itself showed minimal displacement in the cerebellum, highlighting its selectivity. acs.org
Modifications of the Tetrahydroisoquinoline Core: The core scaffold of Ro 04-5595 has also been a target for structural variation in the broader field of tetrahydroisoquinoline-based NMDA receptor modulators. While specific quantitative data for a wide range of Ro 04-5595 analogues with core modifications is limited in publicly available literature, general principles from related compound series can be inferred.
The following table summarizes the qualitative impact of selected structural modifications based on the findings from the study by Jakobsson et al. (2019).
| Modification Site | Substituent | Impact on [³H]ifenprodil Displacement | Selectivity Comment | Reference |
| Phenethyl Ring (para-position) | Chlorine (Ro 04-5595) | Potent | High selectivity (low cerebellar binding) | acs.org |
| Fluorine | Potent | Potential for off-target binding (cerebellar binding observed) | acs.org | |
| Trifluoromethyl | Potent | Potential for off-target binding (cerebellar binding observed) | acs.org |
Comparative Analysis with Structurally Related Compounds
The SAR of Ro 04-5595 hydrochloride is better understood when compared with other well-known GluN2B-selective antagonists that share some structural similarities. Compounds such as ifenprodil (B1662929), eliprodil (B1671174), and Ro 25-6981 are frequently used as benchmarks in pharmacological studies.
Ro 04-5595 is a close structural analogue of the non-narcotic analgesic Versidyne (Methofoline). nih.gov A key difference is the presence of a free phenolic hydroxyl group at position 7 in Ro 04-5595, whereas Versidyne has a methoxy (B1213986) group at this position. nih.gov
A comparative study of the inhibitory effects on calcium influx mediated by GluN2B-containing NMDA receptors revealed the following rank order of potency: EVT-101 > Ro 25-6981 > ifenprodil > Ro 04-5595 > eliprodil. researchgate.net This indicates that while Ro 04-5595 is a potent antagonist, subtle structural differences among these compounds lead to significant variations in their biological activity.
The pharmacophore for this class of GluN2B antagonists generally consists of several key features that are essential for high-affinity binding:
Two Aromatic Rings: A common feature is the presence of two aromatic moieties, corresponding to the substituted phenyl ring of the phenethyl group and the aromatic ring of the tetrahydroisoquinoline core in Ro 04-5595. These rings are believed to engage in hydrophobic and aromatic interactions within the binding pocket of the receptor.
A Basic Nitrogen Atom: The nitrogen atom within the tetrahydroisoquinoline ring is typically protonated at physiological pH. This positively charged center is thought to form a crucial electrostatic interaction or a hydrogen bond with an acidic residue in the receptor binding site.
A Hydroxyl Group: A phenolic hydroxyl group, such as the one at the 7-position of Ro 04-5595, often acts as a critical hydrogen bond donor, significantly contributing to the binding affinity.
The specific functional groups of Ro 04-5595 play distinct roles in its interaction with the GluN2B receptor:
The 7-Hydroxyl Group: This phenolic hydroxyl group is a key hydrogen bond donor. Its interaction with an appropriate acceptor residue in the receptor is a major determinant of binding affinity. The difference in activity between Ro 04-5595 and its methoxy-containing analogue, Versidyne, underscores the importance of this hydrogen-bonding capability. nih.gov
The 6-Methoxy Group: The methoxy group influences the electronic properties of the aromatic ring of the tetrahydroisoquinoline core and may also be involved in specific interactions within the binding pocket.
Computational Approaches in this compound Analogue Development
Computational modeling has become an indispensable tool for understanding the binding of ligands like Ro 04-5595 to the GluN2B receptor and for guiding the design of new analogues. Techniques such as molecular docking and molecular dynamics simulations provide insights into the putative binding poses and key intermolecular interactions.
A significant finding from in silico studies is the prediction that Ro 04-5595 binds to a site that overlaps with but is distinct from the classical ifenprodil binding site. researchgate.net Specifically, computational docking and molecular dynamics simulations have suggested that Ro 04-5595 preferentially binds to the more recently discovered EVT-101 binding site at the interface of the GluN1 and GluN2B amino-terminal domains. researchgate.net
These computational models can help to rationalize the observed SAR. For instance, they can be used to visualize how different substituents on the aromatic rings or modifications to the tetrahydroisoquinoline scaffold might alter the binding orientation and the network of interactions with key amino acid residues. By predicting the binding affinity and selectivity of virtual compounds, computational approaches can help prioritize the synthesis of the most promising analogues, thereby accelerating the drug discovery process.
Q & A
Q. What is the mechanistic basis for Ro 04-5595 hydrochloride’s selectivity toward NMDA receptor NR2B subunits?
Ro 04-5595 binds competitively to the NR2B subunit of NMDA receptors, distinct from the ifenprodil-binding site, with an EC50 of 186 ± 32 nmol/L in vitro . Autoradiographic studies using [<sup>3</sup>H]Ro 04-5595 confirm preferential binding in NR2B-rich brain regions (e.g., cortex, hippocampus), with minimal affinity for cerebellar regions lacking NR2B . Researchers should validate receptor specificity using displacement assays with NR2B-selective antagonists (e.g., Ro 25-6981, CP-101,606) to rule off-target effects .
Q. How can researchers determine the binding affinity and kinetics of Ro 04-5595 in vitro?
Use radioligand competition assays with [<sup>3</sup>H]ifenprodil or [<sup>3</sup>H]Ro 04-5595 in rat brain slices to calculate Ki values. Jakobsson et al. (2019) reported a Ki of 2 nM for Ro 04-5595 in rat brain slices, contrasting with EC50 values from functional assays . Discrepancies may arise from assay conditions (e.g., receptor density, buffer composition). Include negative controls (e.g., cerebellar tissue) to confirm NR2B specificity .
Q. What experimental models are appropriate for studying Ro 04-5595’s neuroprotective effects?
Rodent models of NMDA-mediated excitotoxicity (e.g., ischemic stroke, traumatic brain injury) are suitable. Combine behavioral assessments (e.g., locomotor activity in amphetamine-sensitized rats ) with ex vivo autoradiography to correlate receptor occupancy with functional outcomes. Ensure dose optimization using pharmacokinetic (PK) data, as rapid clearance (~90 minutes in rats) may limit therapeutic windows .
Advanced Research Questions
Q. How should researchers design PET imaging studies with [<sup>11</sup>C]Ro 04-5595 to investigate NR2B receptor dynamics in vivo?
Synthesize [<sup>11</sup>C]Ro 04-5595 via N-methylation of the precursor (N-desmethyl-Ro-04-5595) using [<sup>11</sup>C]iodomethane in DMF (40°C, 1 minute). Achieve radiochemical purity >99% and molar activity >12 MBq/nmol . Conduct dynamic PET scans in rodents to assess brain uptake, with parallel autoradiography to validate regional binding. Note that low molar activity may cause non-specific binding due to saturation of peripheral sites .
Q. What methodological considerations are critical when analyzing contradictory data between in vitro binding and in vivo PET studies?
In vitro binding assays (e.g., Ki = 2 nM ) may overestimate in vivo efficacy due to blood-brain barrier penetration limitations or metabolic instability. Compare PET-derived receptor occupancy (e.g., peak SUV ~0.7 in rats ) with in vitro EC50 values. Use compartmental modeling to adjust for rapid clearance (~20-minute half-life) and metabolite interference (e.g., [<sup>11</sup>C]CO2 from N-demethylation ).
Q. How can enantiomeric purity impact the interpretation of Ro 04-5595’s NR2B antagonism?
The R-enantiomer of Ro 04-5595 exhibits higher NR2B affinity than the S-form. Synthesize enantiomerically pure variants via chiral resolution and test in competitive autoradiography. For PET studies, use [<sup>11</sup>C]-(R)-Ro 04-5595 to minimize non-specific binding and improve signal-to-noise ratios in vivo . Validate enantiomer stability under experimental conditions to prevent racemization.
Q. What strategies mitigate variability in radiochemical yields during [<sup>11</sup>C]Ro 04-5595 synthesis?
Optimize reaction parameters (e.g., captive solvent method , temperature, precursor concentration) to enhance radiochemical yield (reported at 13 ± 3% ). Use hypervalent iodinane-based fluorination for electron-rich aromatic precursors common in NMDA ligands . Include quality control steps (HPLC, mass spectrometry) to ensure consistency across batches.
Methodological Guidance
- Handling and Safety : Follow OSHA guidelines for carcinogenic compounds (Category 2). Use PPE (gloves, goggles) and conduct experiments in ventilated hoods .
- Data Reproducibility : Adhere to Beilstein Journal guidelines: report detailed experimental protocols, compound characterization (e.g., NMR, HPLC), and deposit supplementary data for peer review .
- Ethical Compliance : Obtain institutional approval for animal studies, aligning PK/PD experiments with the 3Rs (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
